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Compound of Interest

Compound Name: 1-Ethynyl-3-phenoxybenzene

Cat. No.: B1601481 Get Quote

1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0) is a bifunctional organic molecule that

serves as a crucial building block in the fields of medicinal chemistry, materials science, and

synthetic organic chemistry.[1] Its structure, featuring a terminal alkyne and a diphenyl ether

moiety, provides two reactive sites for orthogonal chemical transformations. The ethynyl group

is a versatile handle for carbon-carbon bond formation, most notably through click chemistry

and cross-coupling reactions, while the phenoxybenzene backbone imparts specific

physicochemical properties and conformational rigidity to larger molecular architectures.

This guide, intended for researchers and drug development professionals, provides a detailed

exploration of a robust synthetic pathway to 1-Ethynyl-3-phenoxybenzene, focusing on the

widely adopted Sonogashira cross-coupling reaction. We will delve into the mechanistic

underpinnings of this transformation, offer a detailed experimental protocol, and outline the

comprehensive analytical characterization required to verify the structure and purity of the final

product.

PART I: Synthesis via Sonogashira Cross-Coupling
The construction of the C(sp²)-C(sp) bond in aryl alkynes is most efficiently achieved through

palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which employs a

dual-catalyst system of palladium and copper, is exceptionally well-suited for this purpose due

to its mild reaction conditions and high tolerance for various functional groups.[2][3]

Reaction Scheme Overview
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The synthesis is approached in a two-step sequence starting from 1-iodo-3-phenoxybenzene.

First, a Sonogashira coupling is performed with a protected alkyne, trimethylsilylacetylene

(TMSA), to prevent self-coupling of the terminal alkyne. This is followed by a straightforward

deprotection step to yield the desired terminal alkyne.

Step 1: Sonogashira Coupling

1-Iodo-3-phenoxybenzene + Trimethylsilylacetylene → 1-(Trimethylsilylethynyl)-3-

phenoxybenzene

Step 2: Silyl Group Deprotection

1-(Trimethylsilylethynyl)-3-phenoxybenzene → 1-Ethynyl-3-phenoxybenzene

Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction stems from the synergistic action of two

interconnected catalytic cycles.[4] This dual system allows the reaction to proceed at mild

temperatures, often room temperature.[3]

The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative

addition of the aryl halide (1-iodo-3-phenoxybenzene) to a Pd(0) species, forming a Pd(II)

complex. This step is typically the rate-limiting step of the reaction.[4] A transmetalation step

follows, where the copper acetylide (formed in the copper cycle) transfers the alkyne group

to the palladium center. The cycle concludes with reductive elimination, which forms the new

C-C bond and regenerates the active Pd(0) catalyst.

The Copper Cycle: Running concurrently, the copper(I) co-catalyst reacts with the terminal

alkyne in the presence of an amine base. This deprotonates the alkyne, forming a copper(I)

acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne,

facilitating the crucial transmetalation step with the Pd(II) complex.[3][4]

The following diagram illustrates the synthetic workflow.
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Caption: Synthetic workflow for 1-Ethynyl-3-phenoxybenzene via Sonogashira coupling.
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Detailed Experimental Protocol
This protocol is a generalized procedure adapted from standard Sonogashira coupling

methodologies. Researchers should perform their own risk assessment before proceeding.[5]

[6]

Materials and Reagents:

1-Iodo-3-phenoxybenzene

Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Anhydrous tetrahydrofuran (THF)

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Sonogashira Coupling
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To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-

phenoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and triethylamine (2.0 equiv) via

syringe.

Stir the mixture at room temperature until all solids have dissolved.

Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis

indicates complete consumption of the starting aryl iodide.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

Celite to remove the catalyst residues. Wash the pad with additional diethyl ether.

Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.

This is often carried forward without further purification.

Step 2: Deprotection and Purification

Dissolve the crude 1-(trimethylsilylethynyl)-3-phenoxybenzene in a mixture of methanol and

THF (e.g., a 2:1 ratio).

Add potassium carbonate (2.0-3.0 equiv) to the solution.

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the

starting material is consumed.

Once the reaction is complete, remove the methanol under reduced pressure.

Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate

(3 x volumes).[7]

Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl,

and finally brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

crude product.

Purify the crude residue by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes as the eluent, to afford 1-Ethynyl-3-phenoxybenzene
as a pure solid or oil.

PART II: Analytical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized 1-Ethynyl-3-phenoxybenzene. The following techniques are standard for this

purpose.[8]

Spectroscopic Data Interpretation
¹H Nuclear Magnetic Resonance (¹H NMR):

Acetylenic Proton (C≡C-H): A sharp singlet is expected around δ 3.0-3.2 ppm. The absence

of coupling confirms it is a terminal alkyne proton.

Aromatic Protons: The complex multiplet patterns between δ 7.0-7.5 ppm will correspond to

the nine protons on the two phenyl rings. The specific splitting patterns depend on the

substitution pattern of the diphenyl ether moiety.

¹³C Nuclear Magnetic Resonance (¹³C NMR):

Alkyne Carbons (C≡C): Two distinct signals are expected for the sp-hybridized carbons. The

terminal carbon (≡C-H) typically appears around δ 77-80 ppm, while the internal carbon

attached to the phenyl ring appears around δ 82-85 ppm.

Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 115-160 ppm),

corresponding to the 12 carbons of the phenoxybenzene framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

C≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹. This is a

highly characteristic peak for a terminal alkyne.
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C≡C Stretch: A weaker absorption band should appear in the region of 2100-2150 cm⁻¹.

C-O-C Stretch: A strong band corresponding to the aryl ether linkage will be present around

1240-1260 cm⁻¹.

C=C Aromatic Stretch: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the

exact mass of the molecule (C₁₄H₁₀O). High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Data Summary
Property Value

Molecular Formula C₁₄H₁₀O

Molecular Weight 194.23 g/mol

CAS Number 58775-83-0[1]

Appearance Off-white solid or pale yellow oil

Spectroscopic Data Expected Characteristic Peaks

¹H NMR (CDCl₃)
~3.1 ppm (s, 1H, C≡CH), 7.0-7.5 ppm (m, 9H,

Ar-H)

¹³C NMR (CDCl₃)
~78 ppm (≡CH), ~83 ppm (-C≡), 117-160 ppm

(Ar-C)

FT-IR (KBr or neat)
~3300 cm⁻¹ (C≡C-H stretch), ~2110 cm⁻¹ (C≡C

stretch), ~1240 cm⁻¹ (C-O-C stretch)

HRMS (EI+)
Calculated for C₁₄H₁₀O [M]⁺: 194.0732; Found:

194.07xx

Conclusion
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This guide outlines a reliable and efficient method for the synthesis of 1-Ethynyl-3-
phenoxybenzene using the Sonogashira cross-coupling reaction. The provided protocol,

grounded in established chemical principles, offers a clear pathway for obtaining this valuable

synthetic intermediate. The detailed characterization plan ensures that researchers can

rigorously verify the purity and structural integrity of the final compound, enabling its confident

use in subsequent research and development endeavors, particularly in the synthesis of

complex molecules for pharmaceuticals and advanced materials.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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